5-Nitro-2-(3-phenylpropoxy)benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H15NO4 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
5-nitro-2-(3-phenylpropoxy)benzaldehyde |
InChI |
InChI=1S/C16H15NO4/c18-12-14-11-15(17(19)20)8-9-16(14)21-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2 |
InChI Key |
FYLRUBWUMSPCRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways
Reactions Involving the Aldehyde Functionality
The aldehyde group is a primary site of chemical reactivity in 5-Nitro-2-(3-phenylpropoxy)benzaldehyde, participating in a variety of transformations typical of aromatic aldehydes.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde group in this compound is electrophilic and thus susceptible to attack by nucleophiles. The presence of the nitro group in the para position relative to the ether linkage and meta to the aldehyde significantly enhances this electrophilicity. By withdrawing electron density from the benzene (B151609) ring through resonance and inductive effects, the nitro group makes the carbonyl carbon more electron-deficient and therefore more reactive towards nucleophiles. This is a well-established principle in the reactivity of substituted benzaldehydes. Consequently, this compound is expected to readily undergo nucleophilic addition reactions with a variety of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and enolates.
Condensation Reactions, Including Schiff Base Formation and Related Processes
Condensation reactions are a cornerstone of aldehyde chemistry, and this compound is a prime candidate for such transformations. These reactions involve the initial nucleophilic addition to the carbonyl group, followed by a dehydration step.
Schiff Base Formation: The reaction of this compound with primary amines is expected to yield Schiff bases (or imines). This condensation reaction is typically catalyzed by an acid or a base and proceeds through a carbinolamine intermediate which then dehydrates. The electron-withdrawing nature of the nitro group can facilitate the initial nucleophilic attack by the amine. A wide variety of primary amines can be used, leading to a diverse range of Schiff base derivatives.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), such as malonic acid derivatives, beta-keto esters, or malononitrile. The reaction is typically base-catalyzed, with the base abstracting a proton from the active methylene compound to form a carbanion, which then acts as a nucleophile. Given the enhanced reactivity of the aldehyde group, this compound is expected to be an excellent substrate for Knoevenagel condensations, leading to the formation of a new carbon-carbon double bond.
Oxidation and Reduction Chemistry of the Aldehyde Group
Oxidation: The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. Given the presence of other functional groups, the choice of oxidant would be crucial to ensure chemoselectivity.
| Oxidizing Agent | Expected Product |
| Potassium permanganate (B83412) (KMnO4) | 5-Nitro-2-(3-phenylpropoxy)benzoic acid |
| Chromic acid (H2CrO4) | 5-Nitro-2-(3-phenylpropoxy)benzoic acid |
| Silver oxide (Ag2O) - Tollens' reagent | 5-Nitro-2-(3-phenylpropoxy)benzoic acid |
| Hydrogen peroxide (H2O2) | 5-Nitro-2-(3-phenylpropoxy)benzoic acid |
Reduction: The aldehyde functionality can be reduced to a primary alcohol. This is a common transformation in organic synthesis and can be accomplished with several reducing agents. The choice of reagent can allow for the selective reduction of the aldehyde in the presence of the nitro group.
| Reducing Agent | Expected Product | Notes |
| Sodium borohydride (B1222165) (NaBH4) | (5-Nitro-2-(3-phenylpropoxy)phenyl)methanol | Generally chemoselective for aldehydes over nitro groups. |
| Lithium aluminum hydride (LiAlH4) | (5-Amino-2-(3-phenylpropoxy)phenyl)methanol | A strong reducing agent that will likely reduce both the aldehyde and the nitro group. |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | (5-Amino-2-(3-phenylpropoxy)phenyl)methanol or other products | Can reduce both functional groups; conditions can be tuned for selectivity. |
Reactions of the Nitro Group
The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and can itself undergo important transformations.
Reduction Reactions of Nitroaromatic Systems
The reduction of the nitro group is one of the most important reactions of nitroaromatic compounds. A variety of products can be obtained depending on the reducing agent and the reaction conditions. The complete reduction of the nitro group in this compound would yield the corresponding aniline (B41778) derivative, 5-Amino-2-(3-phenylpropoxy)benzaldehyde.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. This is a widely used and efficient method.
Metal-Acid Systems: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective for reducing nitroarenes to anilines.
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.
Selective reduction of the nitro group in the presence of the aldehyde can be challenging but is achievable under specific conditions.
Transformations Involving the Ether Linkage (Phenylpropoxy Moiety)
The chemical reactivity of this compound is significantly influenced by the phenylpropoxy group. This substituent, linked to the benzaldehyde (B42025) core via an ether bond, presents distinct opportunities for chemical transformations. These can be broadly categorized into reactions that cleave the ether linkage and those that modify the phenylpropoxy chain itself.
Cleavage Reactions of Alkyl Aryl Ethers
The ether linkage in this compound is an alkyl aryl ether. Such ethers are known for their general stability but can be cleaved under specific, often harsh, reaction conditions. The cleavage of the C–O bond is a fundamental transformation that separates the phenylpropoxy side-chain from the aromatic aldehyde core. wikipedia.org This reaction typically proceeds via nucleophilic substitution at the alkyl carbon adjacent to the ether oxygen.
The cleavage of aryl alkyl ethers with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a classic method. libretexts.org The reaction mechanism involves the initial protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). A subsequent nucleophilic attack by the halide ion on the alkyl carbon displaces the phenolic group. For this compound, the attack occurs at the propyl chain's carbon atom bonded to the oxygen. The aromatic C-O bond is not cleaved because the sp²-hybridized carbon of the benzene ring is resistant to nucleophilic attack, and phenols are generally unreactive toward nucleophilic substitution. libretexts.org
Lewis acids are also highly effective for ether cleavage. Boron tribromide (BBr₃) is a particularly powerful reagent for cleaving aryl alkyl ethers, often functioning under milder conditions than strong protic acids. researchgate.netnih.gov The reaction begins with the formation of an adduct between the Lewis acidic boron atom and the ether oxygen. This coordination weakens the C-O alkyl bond, facilitating a nucleophilic attack by a bromide ion. The reaction ultimately yields a phenol (B47542) and an alkyl bromide after workup. nih.gov
Another established method involves the use of pyridine (B92270) hydrochloride. This reagent, when heated, can effectively cleave aryl methyl ethers and potentially other alkyl aryl ethers. rsc.orgmdma.ch The process often requires high temperatures, sometimes aided by microwave irradiation to shorten reaction times and improve yields. mdma.ch
In the context of this compound, these cleavage reactions would result in the formation of 5-nitro-2-hydroxybenzaldehyde and a 3-phenylpropane derivative. The specific derivative depends on the reagent used.
| Reagent | Typical Conditions | Expected Products from this compound | Reaction Mechanism Type |
|---|---|---|---|
| Hydrobromic Acid (HBr) | Reflux in concentrated HBr | 5-Nitro-2-hydroxybenzaldehyde and 1-Bromo-3-phenylpropane | Acid-catalyzed SN2 |
| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), often at low temperature (e.g., -78 °C to room temp) | 5-Nitro-2-hydroxybenzaldehyde and 1-Bromo-3-phenylpropane | Lewis acid-catalyzed SN2 |
| Pyridine Hydrochloride (Py·HCl) | Heated neat (180-200 °C) or with microwave irradiation | 5-Nitro-2-hydroxybenzaldehyde and 1-Chloro-3-phenylpropane | Acid-catalyzed SN2 |
Functionalization of the Phenylpropoxy Chain
Beyond cleavage, the phenylpropoxy chain itself can be a site for further chemical modification. The field of C–H bond functionalization offers powerful strategies for selectively converting inert C–H bonds into new functional groups (e.g., C–C, C–N, C–O bonds), bypassing the need for pre-functionalized substrates. acs.orgresearchgate.net
The phenylpropoxy chain in this compound contains several distinct C–H bonds: those on the propyl chain and those on the terminal phenyl ring. Transition metal catalysis is a primary tool for such transformations. rsc.org
Directed C–H Functionalization: In this approach, a functional group already present in the molecule, known as a directing group, coordinates to a metal catalyst and positions it in close proximity to a specific C–H bond. nih.gov For this compound, the aldehyde or the ether oxygen could potentially serve as directing groups. A palladium-catalyzed reaction, for instance, could be directed by the aldehyde to functionalize a C–H bond at the ortho position of the benzaldehyde ring, though functionalization of the alkyl chain via this mechanism is more challenging and would depend on the formation of a stable metallacycle. nih.gov
Non-Directed C–H Functionalization: This strategy relies on the intrinsic reactivity of C–H bonds or the inherent selectivity of a catalyst system. The C–H bonds at the benzylic position (the CH₂ group attached to the terminal phenyl ring) are the most reactive on the alkyl chain due to the stability of the resulting benzylic radical or cation. Oxidative functionalization reactions could potentially introduce hydroxyl or carbonyl groups at this position.
Furthermore, catalytic systems have been developed for the selective functionalization of terminal methyl groups. Although the phenylpropoxy chain terminates in a phenyl group, related catalytic borylation reactions have shown selectivity for the ω-position of alkyl chains, which could be adapted for functionalization at the terminal phenyl ring or the benzylic position. rsc.org
The terminal phenyl group can also undergo standard electrophilic aromatic substitution reactions, such as nitration or halogenation. These reactions would add substituents to the terminal phenyl ring, modifying the properties of the molecule without altering the core benzaldehyde structure.
| Reaction Type | Potential Reagents/Catalysts | Target Site on Phenylpropoxy Chain | Potential Product Type |
|---|---|---|---|
| Benzylic Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Benzylic CH₂ (alpha to terminal phenyl ring) | Ketone (3-oxo-3-phenylpropoxy derivative) |
| Directed C–H Arylation | Pd(OAc)₂, ligand, Ar-X | Potentially the γ-carbon via a large palladacycle | γ-Aryl substituted phenylpropoxy chain |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ or Br₂/FeBr₃ | Terminal Phenyl Ring | Nitro- or bromo-substituted terminal phenyl ring |
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)
No experimental ¹H NMR or ¹³C NMR data for 5-Nitro-2-(3-phenylpropoxy)benzaldehyde has been located in the searched scientific literature. This information is crucial for determining the precise arrangement of hydrogen and carbon atoms within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific Infrared (IR) spectroscopy data, which would identify the characteristic functional groups present in this compound, is not available in the public domain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
There is no available Mass Spectrometry (MS) data for this compound. MS analysis is essential for confirming the molecular weight and providing insights into the compound's fragmentation patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Information regarding the Ultraviolet-Visible (UV-Vis) absorption properties of this compound, which describes the electronic transitions within the molecule, has not been found.
X-ray Diffraction Analysis for Solid-State Structure Determination
No X-ray diffraction data is available for this compound. This technique would be necessary to determine the exact three-dimensional structure of the compound in the solid state.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 5-Nitro-2-(3-phenylpropoxy)benzaldehyde, DFT calculations, typically using methods like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its most stable three-dimensional geometry (optimization) and to analyze its electronic properties. nih.govmdpi.com
The optimization process yields key structural parameters. While specific experimental data for this molecule is not widely published, theoretical calculations can predict bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's spatial arrangement, including the orientation of the nitro group, the aldehyde function, and the flexible phenylpropoxy side chain.
Electronic property analysis derived from DFT calculations includes the mapping of the Molecular Electrostatic Potential (MEP) and the study of Frontier Molecular Orbitals (FMOs).
Molecular Electrostatic Potential (MEP): The MEP surface is a 3D map that visualizes the charge distribution on a molecule. nih.gov For this compound, the MEP would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the nitro and aldehyde groups, indicating sites susceptible to electrophilic attack. mdpi.com Regions of positive potential (blue) would be located around hydrogen atoms, while areas of neutral potential (green) would cover the aromatic rings. mdpi.com
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be distributed over the phenylpropoxy group and the benzene (B151609) ring, while the LUMO would likely be localized on the electron-withdrawing nitrobenzaldehyde moiety. mdpi.com This distribution facilitates intramolecular charge transfer (ICT). researchgate.net
Table 1: Representative Theoretical Geometric Parameters for this compound (Hypothetical Data)
| Parameter | Bond/Atoms | Predicted Value |
|---|---|---|
| Bond Length | C=O (aldehyde) | ~1.21 Å |
| N-O (nitro) | ~1.23 Å | |
| C-N (nitro) | ~1.48 Å | |
| C-O (ether) | ~1.37 Å | |
| Bond Angle | O-C-H (aldehyde) | ~120.5° |
| O-N-O (nitro) | ~124.0° |
Note: The data in this table is hypothetical and serves as an illustration of the parameters typically obtained from DFT calculations.
Molecular Dynamics Simulations and Conformational Analysis
The 3-phenylpropoxy side chain of this compound imparts significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of such molecules over time. nih.gov
MD simulations model the atomic motions of a molecule in a defined environment (e.g., in a solvent like chloroform (B151607) or dimethyl sulfoxide) by solving Newton's equations of motion. nih.gov This allows for the study of how the molecule folds and flexes, identifying the most stable, low-energy conformations and the energy barriers between them. For this specific molecule, MD simulations could reveal:
The preferred spatial orientations of the phenylpropoxy chain relative to the nitrobenzaldehyde ring.
The potential for intramolecular interactions, such as π-π stacking between the two aromatic rings.
The influence of different solvents on the conformational equilibrium, showing how the molecule might adapt its shape to polar or non-polar environments. nih.gov
Refining the conformations obtained from MD simulations with higher-level ab initio or DFT calculations is often necessary to accurately reproduce experimental observations. nih.gov
Quantitative Structure-Reactivity Relationships (QSAR) in Related Chemical Series
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate the chemical structure of compounds with a specific activity, such as biological or chemical reactivity. While a QSAR model for this compound itself is not available, studies on related series, such as 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives, demonstrate the applicability of this approach. researchgate.net
In a typical 2D-QSAR study, a series of related compounds is analyzed. researchgate.net The process involves:
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the series. These can include electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molar volume), and thermodynamic descriptors. researchgate.net
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that links the calculated descriptors to the observed activity (e.g., antimicrobial activity). researchgate.net
Model Validation: The predictive power and stability of the resulting QSAR model are rigorously assessed. researchgate.net
Such models can be used to predict the activity of new, unsynthesized compounds within the same chemical class and to provide insights into the structural features that are most important for the desired reactivity. researchgate.net
Table 2: Common Descriptor Classes in QSAR Studies
| Descriptor Class | Examples | Relevance |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges | Describes charge distribution and susceptibility to reaction. |
| Steric/Topological | Molar Volume, Surface Area, Wiener Index | Relates to the size, shape, and branching of the molecule. |
| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy | Pertains to the stability and energy of the molecule. |
| Lipophilicity | LogP | Describes the molecule's partitioning between oil and water. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using DFT, is instrumental in elucidating the mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction to identify the structures of reactants, products, intermediates, and, crucially, transition states.
For this compound, computational studies could be used to investigate various reactions, such as its synthesis or its participation in further chemical transformations (e.g., condensation or oxidation reactions). Such a study would involve:
Locating Transition States: Identifying the high-energy transition state structure that connects reactants to products.
Calculating Activation Energies: Determining the energy barrier (activation energy) of the reaction, which governs the reaction rate.
Analyzing Reaction Pathways: Comparing the energetics of different possible reaction pathways to determine the most favorable mechanism.
These theoretical investigations provide a detailed, step-by-step picture of how chemical bonds are broken and formed, offering insights that are often difficult to obtain through experimental means alone.
Synthesis and Exploration of Derivatives and Analogues
Structural Modifications of the Benzaldehyde (B42025) Core
Modifications to the central benzaldehyde ring, including the position of the nitro group, the nature of the alkoxy substituent, and the introduction of halogens, have been investigated to fine-tune the molecule's electronic and steric properties.
Variations in Nitro Group Position
The position of the nitro group on the benzaldehyde ring significantly influences the compound's chemical reactivity and electronic properties. researchgate.net While the parent compound features a nitro group at the C-5 position, analogues with nitro groups at other positions (ortho, meta, and para to the aldehyde) have been synthesized to study these effects. researchgate.netpsu.edu The direct nitration of benzaldehyde typically yields the meta-substituted isomer as the main product, though reaction conditions can be adjusted to influence the ratio of ortho and meta isomers. psu.eduresearchgate.net
| Isomer | Relative Position of Substituents | Key Observations from Related Research |
|---|---|---|
| 2-Nitrobenzaldehyde (B1664092) | Nitro group is ortho to the aldehyde. | Synthesis can be challenging due to steric hindrance; the nitro group is often twisted out of the plane of the phenyl ring. researchgate.netpsu.edu |
| 3-Nitrobenzaldehyde | Nitro group is meta to the aldehyde. | Often the major product in direct nitration of benzaldehyde; the carbonyl and nitro groups are typically coplanar with the ring. researchgate.netpsu.edu |
| 4-Nitrobenzaldehyde | Nitro group is para to the aldehyde. | Exhibits high reactivity due to strong electronic communication between the nitro and aldehyde groups through the aromatic ring. nii.ac.jp |
Alterations of the Alkoxy Substituents
The 3-phenylpropoxy group at the C-2 position is a key structural feature that can be systematically modified. Alterations to this alkoxy chain, such as varying its length or replacing the terminal phenyl group, can impact the molecule's lipophilicity, flexibility, and potential interactions with biological targets. nih.govrsc.org The synthesis of such analogues typically involves the Williamson ether synthesis, where a substituted phenol (B47542) (e.g., 2-hydroxy-5-nitrobenzaldehyde) is reacted with an appropriate alkyl or benzyl (B1604629) halide. researchgate.netgoogle.com
Research on other classes of molecules has demonstrated that the length of an alkoxy chain can significantly govern biological potency. nih.govresearchgate.net For example, increasing the chain length can enhance binding affinity up to an optimal point, after which steric hindrance or unfavorable hydrophobic interactions may reduce activity.
| Alkoxy Substituent Modification | Synthetic Approach | Potential Impact on Properties |
|---|---|---|
| Varying Alkyl Chain Length (e.g., ethoxy, butoxy) | Reaction of 2-hydroxy-5-nitrobenzaldehyde (B32719) with corresponding alkyl halides. nih.gov | Systematically alters lipophilicity and conformational flexibility. rsc.org |
| Introducing Branching in the Chain (e.g., isobutoxy) | Reaction with branched alkyl halides. | Increases steric bulk, potentially influencing selectivity for biological targets. |
| Modifying the Terminal Group (e.g., replacing phenyl with other heterocycles) | Reaction with functionalized halides (e.g., 3-(chloromethyl)pyridine). | Introduces new potential interaction points (e.g., hydrogen bond acceptors). |
| Unsaturated Linker (e.g., cinnamyl ether) | Reaction with an allyl or cinnamyl halide. | Reduces conformational flexibility and alters electronic properties. |
Introduction of Halogenated Analogues
The incorporation of halogen atoms (F, Cl, Br, I) into the molecular structure is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties. researchgate.netnih.gov Halogens can be introduced at various positions on either the benzaldehyde or the terminal phenyl ring of the alkoxy chain. The synthesis of these analogues can be achieved by using halogenated starting materials, such as halogen-substituted salicylaldehydes or phenylpropyl halides.
Halogens can influence a molecule's properties in several ways. They can alter lipophilicity, metabolic stability, and bioavailability. researchgate.net Furthermore, heavier halogens like chlorine, bromine, and iodine can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding affinity. acs.orgnih.gov The introduction of halogens has been shown in some molecular scaffolds to have a pronounced positive impact on biological effects. acs.orgnih.gov
| Halogenated Analogue Type | Example Modification | Rationale for Modification |
|---|---|---|
| Halogen on Benzaldehyde Ring | 4-Chloro-5-nitro-2-(3-phenylpropoxy)benzaldehyde | Modifies the electronic properties of the benzaldehyde core. |
| Halogen on Phenylpropoxy Ring | 5-Nitro-2-(3-(4-chlorophenyl)propoxy)benzaldehyde | Alters lipophilicity and introduces potential for halogen bonding at the terminal end of the molecule. mdpi.com |
| Fluorine Substitution | 5-Nitro-2-(3-(4-fluorophenyl)propoxy)benzaldehyde | Fluorine can block metabolic oxidation and act as a hydrogen bond acceptor. |
Derivatization at the Aldehyde Functionality
The aldehyde group is a versatile functional handle for the synthesis of a wide array of derivatives, including imines, hydrazones, and various heterocyclic systems.
Synthesis of Imine and Hydrazone Derivatives
The aldehyde functionality of 5-Nitro-2-(3-phenylpropoxy)benzaldehyde readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. researchgate.net These reactions are typically carried out by refluxing the aldehyde with the corresponding amine or hydrazine (B178648) in a suitable solvent like ethanol, often with a catalytic amount of acid. nih.govmedipol.edu.tr
Imines and hydrazones are important classes of compounds in their own right and also serve as intermediates for further synthetic transformations. researchgate.net The formation of a C=N double bond extends the conjugation of the system and introduces a nitrogen atom that can participate in hydrogen bonding. Hydrazones derived from nitro-substituted aldehydes, in particular, have been explored for various biological activities. rsc.orgramapo.eduresearchgate.netresearchgate.net
| Derivative | Reactant | General Structure | Synthetic Method |
|---|---|---|---|
| Imine (Schiff Base) | Primary Amine (R-NH₂) | Ar-CH=N-R | Condensation in a solvent like ethanol, often with acid catalysis. scirp.org |
| Hydrazone | Hydrazine (R-NH-NH₂) | Ar-CH=N-NH-R | Condensation reaction, similar to imine formation. nih.govrsc.org |
| Thiosemicarbazone | Thiosemicarbazide | Ar-CH=N-NH-C(=S)NH₂ | Reaction with thiosemicarbazide, often explored for biological applications. |
Cyclization Reactions to Form Heterocyclic Systems
The aldehyde group can participate in various cyclization reactions to construct new heterocyclic rings, which are core structures in many pharmaceuticals. nih.gov By reacting this compound with bifunctional reagents, a range of heterocyclic systems can be synthesized.
For instance, reaction with reagents containing two nucleophilic sites, such as ethylenediamine (B42938) or o-phenylenediamine, can lead to the formation of five- or six-membered nitrogen-containing heterocycles. Other strategies involve multi-component reactions where the aldehyde is a key building block. Aldehydes can be used in benzoin (B196080) condensations or as precursors for cycloaddition reactions to form diverse heterocyclic frameworks. nih.govresearchgate.net
| Heterocyclic System | Reactant(s) | Reaction Type |
|---|---|---|
| Benzimidazole | o-Phenylenediamine | Condensation followed by oxidative cyclization. |
| Quinazoline | 2-Aminobenzamide | Condensation and intramolecular cyclization. |
| 1,4-Dihydropyridine | Ethyl acetoacetate, ammonia (B1221849) (Hantzsch synthesis) | Multi-component condensation reaction. |
| Oxazepine | Reaction with an imine and isobenzofuran-1(3H)-one. | (5+2) cycloaddition reaction. medipol.edu.tr |
Investigation of Analogues with Related Carbonyl or Nitro-Containing Scaffolds
The structural framework of this compound offers multiple avenues for modification to explore structure-activity relationships. Research in this area focuses on synthesizing analogues by altering the aldehyde functional group and by replacing the nitrophenyl moiety with other nitro-containing aromatic systems.
Modification of the Carbonyl Group:
The aldehyde group is a versatile functional handle for the synthesis of a wide array of derivatives. Standard organic transformations can be employed to convert the aldehyde into other functional groups, leading to analogues with diverse electronic and steric properties. For instance, condensation reactions of the aldehyde with primary amines can yield the corresponding imines (Schiff bases). Subsequent reduction of these imines would provide secondary amines, while reaction with hydroxylamine (B1172632) would afford oximes.
Furthermore, the aldehyde can participate in carbon-carbon bond-forming reactions. For example, the aldol (B89426) reaction with ketones or other enolizable carbonyl compounds can be used to introduce β-hydroxy carbonyl moieties. wikipedia.org Another approach involves the conversion of the aldehyde into a precursor for heterocyclic synthesis. For example, reaction with hydrazides can lead to the formation of hydrazones, which can then be cyclized to form five-membered heterocycles like 1,3,4-oxadiazoles. acs.org
Analogues with Alternative Nitro-Containing Scaffolds:
The 5-nitro-2-alkoxybenzaldehyde core is a common motif in synthetic chemistry. The synthesis of the parent 2-hydroxy-5-nitrobenzaldehyde is well-established and often serves as a starting point for further elaboration. researchgate.netnih.gov The ether linkage at the 2-position is typically introduced via Williamson ether synthesis by reacting the hydroxyl group with a suitable alkyl halide in the presence of a base.
To explore the impact of the aromatic scaffold on the compound's properties, researchers can synthesize analogues where the nitrophenyl ring is replaced by other nitro-containing aromatic or heteroaromatic systems. For instance, analogues could be prepared using different isomers of nitrobenzaldehyde, such as 2-nitrobenzaldehyde or 3-nitrobenzaldehyde, as starting materials. chem-soc.sigoogle.comresearchgate.net The synthesis of various substituted benzaldehydes, including those with nitro groups, can be achieved through methods like the one-pot reduction/cross-coupling of Weinreb amides. nih.gov
Stereochemical Considerations in Analogue Synthesis
The introduction of stereocenters into the analogues of this compound can have a profound impact on their biological activity and material properties. Asymmetric synthesis provides the tools to control the three-dimensional arrangement of atoms, leading to the selective formation of one enantiomer or diastereomer over others.
When synthesizing analogues with chiral centers, particularly in the side chain or as a result of modifications to the carbonyl group, stereochemical control becomes a critical consideration. For instance, in an aldol reaction, the formation of a new stereocenter at the β-position relative to the carbonyl group can lead to syn- or anti-diastereomers. The stereochemical outcome of such reactions can often be influenced by the choice of reagents, catalysts, and reaction conditions.
The synthesis of enantiomerically pure or enriched analogues often requires the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. For example, the asymmetric addition of organometallic reagents to the aldehyde can be achieved using chiral ligands to control the formation of a specific enantiomer of the resulting secondary alcohol.
While specific studies on the stereoselective synthesis of this compound analogues are not extensively reported in the provided context, general principles of asymmetric synthesis are applicable. The development of diastereoselective and enantioselective methodologies for the synthesis of substituted benzaldehyde derivatives is an active area of research. These methods can be adapted to introduce chirality into the analogues of the target compound, enabling a more detailed investigation of the influence of stereochemistry on their properties.
Advanced Applications in Synthetic Organic Chemistry
Role as a Precursor in Multi-Step Organic Synthesis
5-Nitro-2-(3-phenylpropoxy)benzaldehyde is a valuable intermediate in the multi-step synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. The presence of both an aldehyde and a nitro group on the benzene (B151609) ring provides two reactive sites that can be selectively targeted to build intricate molecular frameworks.
The aldehyde group can readily undergo condensation reactions with a variety of nucleophiles, such as amines and compounds with active methylene (B1212753) groups, to form Schiff bases or α,β-unsaturated systems, respectively. These intermediates can then participate in subsequent cyclization reactions. The nitro group, on the other hand, can be reduced to an amino group, which can then be involved in cyclization or other functional group transformations. This dual reactivity is particularly useful in domino reactions, where multiple bonds are formed in a single synthetic operation.
A significant application of substituted o-nitrobenzaldehydes is in the synthesis of quinolines, a class of heterocyclic compounds with a wide range of pharmaceutical and biological activities. nih.govnih.gov In a modified Friedländer annulation, for instance, an o-nitrobenzaldehyde can be reacted with a ketone in the presence of a reducing agent. The nitro group is reduced in situ to an amine, which then condenses with the ketone to form the quinoline (B57606) ring system. nih.gov Given its structure, this compound could be employed in similar synthetic strategies to produce highly substituted quinoline derivatives.
The general synthetic utility of substituted benzaldehydes as precursors is well-established, providing access to a wide array of more complex molecules through various synthetic routes. acs.orgrug.nlnih.govresearchgate.net The specific substitution pattern of this compound offers the potential to synthesize novel compounds with tailored electronic and steric properties.
| Precursor | Reaction Type | Product Class | Potential Application of this compound |
| Substituted o-Nitrobenzaldehydes | Reductive Cyclization | Quinolines | Synthesis of novel, substituted quinoline derivatives. nih.govnih.gov |
| Aromatic Aldehydes | Condensation/Cyclization | Nitrogen Heterocycles | Access to a variety of complex heterocyclic systems. organic-chemistry.orgmdpi.comnih.govrsc.orgmdpi.com |
| Functionalized Benzaldehydes | Multi-step Synthesis | Pharmaceuticals, Agrochemicals | Development of new biologically active molecules. google.comsarchemlabs.com |
Utilization in Catalyst Development and Ligand Synthesis
The aldehyde functionality in this compound makes it an excellent candidate for the synthesis of Schiff base ligands. Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, are a versatile class of ligands that can coordinate with a wide range of metal ions to form stable complexes. nih.govchemijournal.com The electronic properties of the resulting Schiff base ligand, and consequently the catalytic activity of its metal complex, can be fine-tuned by the substituents on the aldehyde precursor.
The presence of the electron-withdrawing nitro group in this compound can significantly influence the electronic environment of the resulting Schiff base ligand and its metal complex. mdpi.com This electronic modification can impact the catalytic activity in various reactions, such as oxidations, reductions, and carbon-carbon bond-forming reactions. chemijournal.com Chiral Schiff base ligands, synthesized from chiral amines, are particularly important in asymmetric catalysis. mdpi.comresearchgate.net
The general process for synthesizing a Schiff base ligand from an aldehyde involves a straightforward condensation reaction with a primary amine, often with acid or base catalysis. The resulting imine can then be complexed with a metal salt to form the desired catalyst.
Table of Potential Ligand and Catalyst Synthesis:
| Reactant 1 | Reactant 2 | Ligand Type | Metal Ion | Potential Catalyst Application |
|---|---|---|---|---|
| This compound | Chiral Diamine | Chiral Schiff Base | Transition Metals (e.g., Cu, Zn) | Asymmetric Catalysis rsc.org |
Photochemical Transformations and Photoaffinity Labeling Applications (Chemical Methodology Focus)
The nitroaromatic moiety in this compound makes it a candidate for photochemical transformations. Aromatic nitro compounds are known to undergo a variety of photochemical reactions, including reduction and rearrangement, upon irradiation with UV light. dtic.milrsc.orgrsc.org The specific reaction pathway can be influenced by the solvent and the wavelength of the light used. rsc.org The photochemistry of nitro-polycyclic aromatic hydrocarbons, for example, can involve the formation of nitrite (B80452) intermediates and radical species. researchgate.net
A particularly sophisticated application of photoreactive molecules is in photoaffinity labeling. This technique is used to identify and study the binding sites of ligands on biological macromolecules. A photoaffinity probe is a molecule that contains a photoreactive group and can bind to a specific target. Upon irradiation with light, the photoreactive group is activated and forms a covalent bond with the target molecule, allowing for its identification and characterization. nih.govmdpi.com
While the nitro group itself can be photoreactive, more commonly, other functionalities like azides, diazirines, or benzophenones are incorporated into a molecule to serve as the photoaffinity label. rsc.orgunimi.it However, the aldehyde group of this compound provides a convenient handle to introduce such photoreactive moieties through chemical modification. For example, it could be converted into a derivative containing a benzophenone (B1666685) or an aryl azide (B81097) group, transforming it into a potent photoaffinity probe. The design of such probes is a critical aspect of chemical biology, enabling the study of ligand-receptor interactions in complex biological systems. nih.gov
Table of Photochemical Applications and Methodologies:
| Application | Key Functional Group | Methodology | Relevance of this compound |
|---|---|---|---|
| Photochemical Reduction | Nitro Group | UV Irradiation in Hydrogen-donating Solvents | The nitro group can be photochemically reduced. rsc.org |
| Photonitration | Nitro Group (in context of environmental photochemistry) | Irradiation in the presence of nitrate/nitrite | The nitroaromatic system can participate in complex photochemical pathways. nih.gov |
Mechanistic Studies of Chemical Reactions
Elucidation of Reaction Mechanisms via Kinetic Studies
No kinetic studies detailing the reaction rates, order of reactions, or the determination of rate constants for reactions involving 5-Nitro-2-(3-phenylpropoxy)benzaldehyde have been reported. Such studies are fundamental to understanding the step-by-step sequence of a chemical transformation and for optimizing reaction conditions.
Investigation of Intermediates and Transition States
There is a lack of research focused on the identification and characterization of reactive intermediates and transition states in reactions of this compound. Spectroscopic and computational studies, which are crucial for mapping out the energy profile of a reaction and understanding its mechanism at a molecular level, have not been published for this specific compound.
Solvent Effects and Catalysis in Reactions Involving the Compound
The role of solvents and catalysts in directing the outcome and efficiency of reactions with this compound remains unexplored. Investigations into how different solvent polarities or the presence of specific catalysts might influence reaction pathways, selectivity, and yields have not been documented in the scientific literature.
Emerging Research Areas and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Selectivity and Efficiency
Currently, there is a lack of published research detailing the development of novel synthetic routes specifically for 5-Nitro-2-(3-phenylpropoxy)benzaldehyde that focus on enhanced selectivity and efficiency.
Exploration of New Chemical Transformations
There is no readily available scientific literature that explores new chemical transformations involving this compound.
Advanced Characterization Methodologies for Complex Reaction Mixtures
Specific studies applying advanced characterization methodologies to complex reaction mixtures of this compound have not been identified in a review of current research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
